molecular formula C7H2F3N B140964 3,4,5-Trifluorobenzonitrile CAS No. 134227-45-5

3,4,5-Trifluorobenzonitrile

Cat. No.: B140964
CAS No.: 134227-45-5
M. Wt: 157.09 g/mol
InChI Key: XFKYJMGXZXJYBS-UHFFFAOYSA-N
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Description

3,4,5-Trifluorobenzonitrile is an organic compound with the molecular formula C7H2F3N. It is characterized by the presence of three fluorine atoms attached to a benzene ring, along with a nitrile group. This compound is a colorless to pale yellow crystalline solid, known for its high thermal and chemical stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4,5-Trifluorobenzonitrile can be synthesized through the reaction of benzonitrile with trifluoromethane (fluoroform). This reaction is typically carried out under an inert atmosphere and in the presence of an acidic catalyst .

Industrial Production Methods: In industrial settings, the preparation of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often produced in facilities equipped with advanced safety and environmental control measures to handle the potentially hazardous reagents and by-products .

Chemical Reactions Analysis

Types of Reactions: 3,4,5-Trifluorobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the stability of the fluorinated benzene ring.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium fluoride can be used for substitution reactions.

    Reduction: Lithium aluminum hydride or other strong reducing agents are used for the reduction of the nitrile group.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used, though the reaction conditions need to be carefully controlled.

Major Products Formed:

Scientific Research Applications

3,4,5-Trifluorobenzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,5-Trifluorobenzonitrile depends on its specific application. In medicinal chemistry, the compound’s fluorinated benzene ring can interact with biological targets, enhancing the binding affinity and selectivity of drugs. The nitrile group can also participate in hydrogen bonding and other interactions with molecular targets, influencing the compound’s biological activity .

Comparison with Similar Compounds

  • 2,4,5-Trifluorobenzonitrile
  • 2,3,5-Trifluorobenzonitrile
  • 2,4,6-Trifluorobenzonitrile
  • 3,5-Difluorobenzonitrile

Comparison: 3,4,5-Trifluorobenzonitrile is unique due to the specific positioning of the fluorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. Compared to other trifluorobenzonitrile isomers, this compound may exhibit different chemical and physical properties, such as melting and boiling points, solubility, and stability .

Properties

IUPAC Name

3,4,5-trifluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F3N/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKYJMGXZXJYBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344003
Record name 3,4,5-Trifluorobenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134227-45-5
Record name 3,4,5-Trifluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134227-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5-Trifluorobenzonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID10344003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-Trifluorobenzonitrile
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Synthesis routes and methods

Procedure details

To 50 ml of N-methylpyrrolidone were added 10 g of 3,4,5-trifluorobromobenzene and 8.5 g of copper cyanide, and the mixture obtained was stirred at 150° C. for 4 hours. Then, aqueous ammonia was added to the reaction mixture and the mixture was extracted with ethyl acetate. The organic layer was dried over magnesium sulfate and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to obtain 5.0 g of 3,4,5-trifluorobenzonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3,4,5-Trifluorobenzonitrile useful in synthesizing new chemical compounds?

A1: this compound is a versatile building block in organic synthesis due to the presence of fluorine atoms and the nitrile group. Specifically, the fluorine atoms are susceptible to directed nucleophilic substitution reactions. This allows for the introduction of various substituents onto the benzene ring, leading to a diverse range of new compounds []. For instance, diphenylphosphine groups can replace two fluorine atoms, creating chelating electron-deficient diphosphine ligands []. These ligands find applications in coordination chemistry and catalysis.

Q2: Can you provide an example of how this compound is utilized in material science?

A2: One notable application of this compound is in the synthesis of SFM (presumably referring to smectic liquid crystals) ethane-type liquid crystals []. In this context, it serves as a starting material, reacting with 4-chloromethyl-4'-alkyl-bicyclohexyl through a Grignard reaction followed by a Wolff-Kishner-Huang-Minlon reduction to yield the desired liquid crystal molecules []. This approach offers a new and efficient route for the preparation of these materials, which are crucial in display technologies.

Q3: Are there any studies focusing on the electrochemical properties of this compound?

A3: While specific details are limited in the provided abstracts, there is research exploring the electrochemical reduction of fluorinated benzonitriles, which would include this compound []. This research likely examines the compound's behavior under electrochemical conditions, providing insights into its reduction potential and potential applications in electrosynthesis.

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